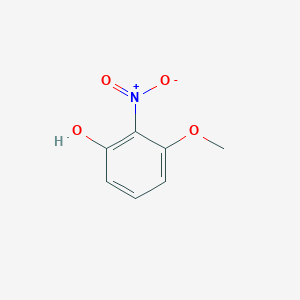

3-Methoxy-2-nitrophenol

Descripción

Contextualization of Nitrophenolic Compounds in Chemical Research

Nitrophenolic compounds, characterized by the presence of one or more nitro groups on a phenol (B47542) ring, are a significant class of organic molecules that have garnered considerable attention in chemical research. nih.gov Their importance stems from their wide-ranging applications as precursors and intermediates in the synthesis of a diverse array of commercially and industrially valuable products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govsmolecule.com The electronic interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group imparts unique chemical reactivity to the aromatic ring, making them versatile building blocks in organic synthesis. Furthermore, nitrophenols are studied for their role in atmospheric chemistry and as environmental constituents. mdpi.comacs.org The specific positioning of the nitro and hydroxyl groups, along with other substituents on the benzene (B151609) ring, significantly influences the compound's physical and chemical properties, as well as its reactivity and potential applications. arkat-usa.org

Significance of 3-Methoxy-2-nitrophenol in Contemporary Chemical Science

Among the various nitrophenolic compounds, this compound holds particular interest in modern chemical science. Its structure, featuring a methoxy (B1213986) group at the 3-position and a nitro group at the 2-position relative to the hydroxyl group, creates a unique electronic and steric environment on the aromatic ring. This specific substitution pattern influences its reactivity and makes it a valuable precursor in targeted organic synthesis. arkat-usa.org Researchers utilize this compound as a key starting material or intermediate for the creation of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. The presence of the methoxy group, a strong electron-donating group, has a pronounced effect on the regioselectivity of further chemical transformations. arkat-usa.org

Scope of Academic Research Perspectives on this compound

Academic research on this compound primarily focuses on its synthesis, chemical properties, and utility as a synthetic intermediate. A significant area of investigation has been the development of efficient and regioselective methods for its synthesis, with a notable method involving the nitration of 3-methoxyphenol (B1666288) using cerium(IV) ammonium (B1175870) nitrate (B79036), which achieves a high yield of the desired ortho-nitro product. arkat-usa.org Studies have also explored its distinct spectroscopic characteristics. Furthermore, research highlights its application as a precursor in the synthesis of various organic compounds, including those with potential biological activities. The compound's reactivity is a subject of interest, particularly how the interplay between the methoxy, nitro, and hydroxyl groups directs the outcomes of chemical reactions.

Chemical and Physical Properties of this compound

The distinct molecular structure of this compound gives rise to a specific set of chemical and physical properties that are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₇H₇NO₄ nih.gov |

| Molecular Weight | 169.13 g/mol nih.gov |

| Melting Point | 52-53 °C |

| Appearance | Yellow Solid chemicalbook.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 3114-61-2 bldpharm.com |

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings

A notable advancement in the synthesis of this compound is the use of cerium(IV) ammonium nitrate (CAN) as a nitrating agent for 3-methoxyphenol. This method has been shown to be highly regioselective, yielding the ortho-nitro product, this compound, in a high yield of 90%. arkat-usa.org This is a significant improvement over traditional two-step processes that often result in lower yields. The strong mesomeric (+M) effect of the methoxy group is credited with activating the ortho position, even with potential steric hindrance, leading to the selective nitration at the C-2 position. arkat-usa.org

Spectroscopic analysis provides further insight into its structure. The infrared (IR) spectrum shows a characteristic O-H stretching frequency at 3198 cm⁻¹. The ¹H Nuclear Magnetic Resonance (NMR) spectrum in CDCl₃ reveals a singlet for the methoxy protons at δ 3.90 ppm and a singlet for the hydroxyl proton at δ 11.07 ppm.

In comparison to other nitrophenols, the methoxy group in this compound plays a crucial role. For instance, in 3-methyl-2-nitrophenol (B1664609), the methyl group has a weaker activating effect, and its lower melting point (35–39 °C) suggests reduced intermolecular hydrogen bonding compared to the methoxy derivative. chemicalbook.combiosynth.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFJTCWCTWGRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Regioselectivity in 3 Methoxy 2 Nitrophenol Production

Regioselective Nitration Approaches to 3-Methoxy-2-nitrophenol

The direct nitration of 3-methoxyphenol (B1666288) presents a primary route to this compound, though it requires careful management of reaction conditions to achieve the desired regioselectivity. smolecule.com

Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN)-Mediated Nitration of 3-Methoxyphenolbenchchem.comarkat-usa.org

A highly effective method for the regioselective synthesis of this compound involves the use of cerium(IV) ammonium nitrate (CAN) as the nitrating agent. arkat-usa.org This approach offers a high yield, single-step process for the ortho-nitration of 3-methoxyphenol. Research has shown that this method can achieve a 90% yield of this compound. arkat-usa.org This is a significant improvement over traditional two-step methods, such as nitrosation followed by nitric acid oxidation, which have reported yields of around 70%. arkat-usa.org

The remarkable ortho-selectivity observed in the CAN-mediated nitration of 3-methoxyphenol is attributed to the powerful mesomeric (+M) effect of the methoxy (B1213986) group. arkat-usa.org This electron-donating effect strongly activates the ortho position (C-2), directing the electrophilic nitration to this site despite any potential steric hindrance. arkat-usa.org This electronic influence overrides other factors that might favor nitration at other positions. arkat-usa.org

To maximize the yield of the desired ortho-nitro product and minimize the formation of byproducts like para-nitrated isomers, careful optimization of reaction parameters is crucial. Key parameters that are controlled include:

Temperature: The reaction is typically carried out at room temperature. arkat-usa.org

Solvent: Acetonitrile is a commonly used solvent for this reaction.

Stoichiometric Ratios: Precise control of the stoichiometric ratios of the reactants is necessary to prevent over-nitration and other side reactions.

The use of sodium bicarbonate (NaHCO3) in conjunction with CAN has been shown to create a more selective nitrating reagent with reduced oxidative capacity. arkat-usa.org

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reagents | Yield | Remarks |

| CAN-Mediated Nitration | 3-Methoxyphenol, Cerium(IV) Ammonium Nitrate | 90% | Single-step, highly regioselective for the ortho-product. arkat-usa.org |

| Nitrosation followed by Oxidation | 3-Methoxyphenol, Nitrosating agent, Nitric acid | 70% | A two-step process. arkat-usa.org |

| Mixed Acid Nitration | 3-Methoxyphenol, HNO₃/H₂SO₄ | Predominantly ortho-product | Requires careful control to manage regioselectivity. smolecule.com |

Alternative Synthetic Pathways for this compound and Related Compoundssmolecule.combenchchem.com

While CAN-mediated nitration is highly efficient, other synthetic strategies have also been explored for the synthesis of this compound and its structural analogs.

The nitration of other substituted phenolic precursors is a common strategy. For instance, the nitration of 3-methoxy-2-methylphenol (B1606838) under controlled acidic conditions (e.g., HNO₃ in H₂SO₄ at 0–5°C) can produce the corresponding nitro derivative. The inherent directing effects of the substituents on the phenol (B47542) ring play a critical role in the regiochemical outcome of the nitration.

Another synthetic approach involves the demethylation of dimethoxybenzene derivatives. For example, the synthesis of 3-allyl-2-methoxyphenol has been achieved through the partial demethylation of 1-allyl-2,3-dimethoxybenzene. nih.gov This strategy, however, can sometimes lead to mixtures of isomeric products, necessitating efficient separation techniques. nih.gov

Synthesis of Advanced this compound Analogs and Derivatives

This compound serves as a key building block for the synthesis of more complex molecules and advanced derivatives, particularly heterocyclic compounds. The functional groups of the molecule—hydroxyl, methoxy, and nitro—offer versatile handles for further chemical transformations.

A common synthetic strategy involves the reduction of the nitro group to an amine, yielding 2-amino-3-methoxyphenol (B1287424). This amino derivative is a crucial precursor for constructing heterocyclic rings. For example, ortho-aminophenols are widely used in the synthesis of benzoxazoles. arkat-usa.orgscholarsresearchlibrary.com The synthesis of methyl 2-aminobenzoxazole-5-carboxylate, for instance, starts from a nitrophenol derivative which is first reduced to the corresponding aminophenol using sodium dithionite (B78146), and then undergoes cyclization with cyanogen (B1215507) bromide. scholarsresearchlibrary.com

Another class of derivatives accessible from nitrophenol precursors are pyrazoles. In one reported synthesis, a 4-methoxy-3-nitrophenyl derivative was used to prepare a diketone intermediate, which subsequently cyclized to form a nitro-substituted pyrazole. nih.gov The nitro group can be retained in the final structure or further modified. Demethylation using boron tribromide (BBr₃) is a common step to yield the final phenolic products. nih.gov

Furthermore, aldehydes derived from nitrophenols are used to create Schiff base derivatives. For instance, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, an analog of this compound, can be condensed with various substituted anilines to form Schiff base ligands. These ligands can then be used to prepare metal complexes. researchgate.net

The following table summarizes the synthesis of some advanced derivatives starting from nitrophenol compounds.

| Derivative Class | Key Precursor | Key Transformation | Example Product | Reference |

|---|---|---|---|---|

| Benzoxazoles | 4-carbomethoxy-2-nitrophenol | Reduction of nitro group, cyclization with cyanogen bromide | Methyl 2-aminobenzoxazole-5-carboxylate | scholarsresearchlibrary.com |

| Pyrazoles | 1-(4-Methoxy-3-nitrophenyl)ethanone | Formation of a diketone, cyclization with hydrazine | 4-[1,5-Bis-(4-hydroxyphenyl)-4-methyl-1H-pyrazol-3-yl]-2-nitrophenol | nih.gov |

| Schiff Bases | 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | Condensation with a primary amine (e.g., 2,4-dimethylaniline) | 2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol | researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques for 3 Methoxy 2 Nitrophenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a cornerstone technique for determining the molecular architecture of 3-Methoxy-2-nitrophenol, offering unambiguous evidence of its proton and carbon frameworks.

¹H NMR spectroscopy provides detailed information about the distinct chemical environments of the hydrogen atoms within the this compound molecule. The spectrum displays characteristic signals for the methoxy (B1213986), aromatic, and phenolic hydroxyl protons.

A key feature is the significant downfield chemical shift of the phenolic hydroxyl (-OH) proton, which typically appears as a singlet at approximately 11.07 ppm. This pronounced shift is indicative of strong intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitro group. The protons of the methoxy (-OCH₃) group are observed as a sharp singlet around 3.90 ppm. The aromatic protons, influenced by the electron-donating methoxy group and the electron-withdrawing nitro group, appear as a complex multiplet in the range of 6.55–8.07 ppm.

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Attribution |

|---|---|---|---|

| Phenolic Hydroxyl (-OH) | ~11.07 | Singlet (s) | Involved in strong intramolecular hydrogen bonding. |

| Aromatic (Ar-H) | 6.55 - 8.07 | Multiplet (m) | Protons on the benzene (B151609) ring. |

| Methoxy (-OCH₃) | ~3.90 | Singlet (s) | Three equivalent protons of the methoxy group. |

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete analysis of the carbon framework.

The spectrum is characterized by a signal for the methoxy carbon, which typically appears in the upfield region around 56 ppm. The six aromatic carbons resonate in the downfield region, with their specific chemical shifts determined by the electronic effects of the substituents. The carbons directly bonded to the oxygen atoms (C-OH and C-OCH₃) and the carbon bearing the nitro group (C-NO₂) are the most deshielded and thus appear furthest downfield. The remaining aromatic carbons appear at intermediate chemical shifts.

| Carbon Group | Expected Chemical Shift (δ, ppm) | Attribution |

|---|---|---|

| Aromatic (C-OH, C-OCH₃, C-NO₂) | Downfield Region | Carbons attached to electronegative groups are deshielded. |

| Aromatic (C-H) | Mid-Aromatic Region | Remaining carbons of the benzene ring. |

| Methoxy (-OCH₃) | ~56 | Aliphatic carbon of the methoxy group. |

Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both IR and Raman techniques, serves as a powerful tool for identifying functional groups and probing the structural details of this compound. A molecule with N atoms has 3N-6 normal vibrational modes for non-linear molecules. libretexts.orgyoutube.com

The IR and Raman spectra of this compound provide a characteristic fingerprint based on the molecule's vibrational modes. Key functional groups exhibit distinct absorption or scattering bands.

The nitro group (NO₂) gives rise to two prominent stretching vibrations: an asymmetric stretch typically found around 1520 cm⁻¹ and a symmetric stretch near 1340 cm⁻¹. The phenolic O-H stretch is observed as a broad band around 3198 cm⁻¹, with the broadening being a direct consequence of hydrogen bonding. The C-H stretching modes of the methoxy group are expected near 2880 and 2988 cm⁻¹. researchgate.net Other significant vibrations include the aromatic C=C stretching, aromatic C-H stretching, and C-O stretching modes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | ~3198 (broad) | Phenolic Hydroxyl (-OH) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2880 - 2988 | Methoxy (-OCH₃) researchgate.net |

| C=C Stretch | 1450 - 1600 | Aromatic Ring |

| NO₂ Asymmetric Stretch | ~1520 | Nitro (-NO₂) |

| NO₂ Symmetric Stretch | ~1340 | Nitro (-NO₂) |

| C-O Stretch | 1000 - 1300 | Aryl Ether & Phenol (B47542) |

Spectroscopic data provide compelling evidence for the presence of a strong intramolecular hydrogen bond in this compound. This interaction occurs between the hydrogen of the phenolic hydroxyl group and an oxygen atom of the ortho-positioned nitro group.

In ¹H NMR, this hydrogen bond is responsible for the significant deshielding of the hydroxyl proton, causing its resonance to appear far downfield (~11.07 ppm). In IR spectroscopy, the same interaction leads to a broadening and a red shift (lowering of frequency) of the O-H stretching band, which is observed around 3198 cm⁻¹. This phenomenon is well-documented in ortho-nitrophenols, where the intramolecular hydrogen bond leads to a planar conformation that facilitates fast internal conversion upon photoexcitation. nih.gov

Mass Spectrometric (MS) Characterization

Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its structure from fragmentation patterns. The compound has a molecular formula of C₇H₇NO₄, corresponding to a molecular weight of approximately 169.13 g/mol . nih.gov

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 169. While specific fragmentation data for this exact isomer is not detailed in the provided search results, analysis of related nitrophenols suggests that common fragmentation pathways would likely include the loss of small neutral molecules such as NO₂ (loss of 46 amu), CH₃ (loss of 15 amu), or CO (loss of 28 amu). High-resolution mass spectrometry can be used to confirm the elemental composition with high accuracy.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the molecular formula of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule.

The molecular formula of this compound is C7H7NO4. nih.gov The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, is 169.03750770 Da. nih.gov HRMS analysis of a pure sample of this compound would be expected to yield a measured m/z value that corresponds closely to this theoretical mass, thereby confirming the molecular formula and distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C7H7NO4 |

| Molecular Weight | 169.13 g/mol |

| Exact Mass | 169.03750770 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is extensively used to assess the purity of this compound and to analyze the composition of reaction mixtures during its synthesis.

In a typical GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas moves the vaporized sample through the column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for its identification.

For this compound, GC-MS can be used to:

Determine Purity: By separating the target compound from any impurities, starting materials, or byproducts, the purity of a sample can be accurately quantified.

Analyze Reaction Mixtures: During the synthesis of this compound, GC-MS can monitor the progress of the reaction by identifying the reactants, intermediates, and products present in the mixture at different time points. This information is crucial for optimizing reaction conditions.

It is important to note that the analysis of phenols by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape and interaction with active sites in the GC system. researchgate.net To address this, derivatization techniques, such as silylation, can be employed to convert the polar hydroxyl group into a less polar ether, improving the chromatographic performance. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light. In this compound, the aromatic ring and the nitro group constitute the primary chromophore.

Elucidation of Electronic Absorption Spectra and Excited State Characteristics

The UV-Vis spectrum of this compound in a suitable solvent, such as methanol (B129727) or water, would exhibit characteristic absorption bands corresponding to electronic transitions within the molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The common types of electronic transitions include σ → σ, n → σ, π → π, and n → π.

For aromatic nitro compounds like this compound, the most significant transitions are typically π → π* and n → π. The π → π transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro and methoxy groups) to an antibonding π* orbital, are typically less intense. The presence of both the electron-donating methoxy group and the electron-withdrawing nitro group on the benzene ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). acs.org The absorption peaks of protonated nitrophenols are notably blue-shifted compared to their deprotonated forms. nih.gov

Application of UV-Vis Spectroscopy in Monitoring Photochemical Processes

UV-Vis spectroscopy is a valuable tool for monitoring photochemical processes involving this compound. Nitroaromatic compounds are known to be photochemically active, and their reactions can be initiated by the absorption of UV light. nih.gov

By recording the UV-Vis spectrum of a solution of this compound at different time intervals during irradiation with a specific wavelength of light, it is possible to monitor the disappearance of the starting material and the appearance of photoproducts. This allows for the determination of reaction kinetics and the elucidation of photochemical pathways. For instance, changes in the absorption spectrum can indicate the degradation of the compound or its transformation into new species. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD analysis can provide a wealth of information about its solid-state structure.

Determination of Atomic Packing and Crystal Lattice Parameters

In a single-crystal XRD experiment, a well-formed crystal of this compound is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, it is possible to determine the unit cell dimensions (the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the precise coordinates of each atom within the unit cell.

This information allows for a detailed understanding of:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the this compound molecule in the solid state.

Crystal Packing: How the individual molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net For example, in the related compound m-Nitrophenol, the crystal structure is stabilized by chains of molecules linked by hydrogen bonds. mdpi.com

Crystal Lattice Parameters: The dimensions of the unit cell (a, b, and c) and the angles between them (α, β, and γ). For instance, the crystal data for the related isomer 2-Methoxy-3-nitrophenol (B1642860) reveals an orthorhombic crystal system with specific lattice parameters. researchgate.net

Table 2: Crystal Data for 2-Methoxy-3-nitrophenol (an isomer of the subject compound)

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 13.9581 (2) |

| b (Å) | 13.1337 (6) |

| c (Å) | 4.0110 (7) |

| Volume (ų) | 735.30 (13) |

Data obtained for an isomeric compound and presented for illustrative purposes of the type of data obtained from XRD analysis. researchgate.net

Analysis of Space Group and Intermolecular Interactions in Solid State

The determination of the crystal structure of a compound through single-crystal X-ray diffraction is a powerful technique that provides precise information about the arrangement of atoms in the solid state. This analysis reveals the unit cell dimensions, the space group to which the crystal belongs, and the nature of intermolecular interactions that stabilize the crystal lattice.

For the related compound, 2-Methoxy-3-nitrophenol, a detailed crystallographic study has been conducted. researchgate.net The crystals of this isomer were found to be orthorhombic. researchgate.net The space group was determined to be Pna2₁. researchgate.net The crystal structure is stabilized by a combination of hydrogen bonds and π–π stacking interactions. researchgate.net These non-covalent interactions are crucial in dictating the packing of molecules in the crystal. A projection of the crystal structure reveals how molecules are interconnected through these forces. researchgate.net

The table below summarizes the crystallographic data for 2-Methoxy-3-nitrophenol. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇NO₄ |

| Molecular Weight | 169.14 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.9581 (2) |

| b (Å) | 13.1337 (6) |

| c (Å) | 4.0110 (7) |

| Volume (ų) | 735.30 (13) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.528 |

Thermal Analysis Techniques in this compound Studies (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are instrumental in understanding the thermal stability and phase behavior of chemical compounds. Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions such as melting and crystallization. psu.edu Thermogravimetric Analysis (TGA), on the other hand, monitors the change in mass of a sample as it is heated, providing information on thermal decomposition and stability. psu.edu

While specific DSC and TGA data for this compound are not available in the reviewed literature, studies on other nitroaromatic compounds demonstrate the utility of these methods. For instance, the thermal behavior of various mononitroaromatic and dinitroaromatic compounds has been examined using DSC. researchgate.net In many cases, these compounds melt and then evaporate without decomposition under the experimental conditions. researchgate.net

A study on the thermal decomposition of methoxyphenols using photoionization time-of-flight mass spectroscopy (PIMS) and matrix isolation infrared spectroscopy revealed that the initial decomposition step for all three isomers (ortho, meta, and para) is the loss of a methyl radical. nrel.gov This is followed by decarbonylation of the resulting phenoxy radical. nrel.gov

The following table outlines the typical thermal events that can be analyzed using DSC and TGA for a compound like this compound.

| Technique | Information Obtained | Typical Application for Nitroaromatic Compounds |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, glass transition temperature, crystallization temperature and enthalpy. | Determination of melting point and assessment of purity. Can indicate the onset of decomposition if it occurs near the melting point. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures, mass loss percentages corresponding to different decomposition steps. | Evaluation of the temperature at which the compound begins to decompose. Can help in elucidating the decomposition mechanism by identifying the number of steps and the mass loss in each. |

Theoretical and Computational Studies on 3 Methoxy 2 Nitrophenol

Quantum Chemical Approaches for Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental to predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). These properties are the foundation for understanding a molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio quantum chemistry methods. nih.gov DFT has become particularly popular because it often provides a high level of accuracy for a reasonable computational cost. nih.gov It works by calculating the total energy of a molecule based on its electron density. nih.gov A widely used DFT functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov Studies on related molecules like m-nitrophenol and various dimethoxybenzene derivatives have successfully used the B3LYP functional to determine optimized geometries and electronic properties. mdpi.comnih.gov

Hartree-Fock is another foundational method that solves the Schrödinger equation by approximating the electron-electron repulsion. arxiv.org While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced calculations. arxiv.orgnih.gov Comparing results from both HF and DFT can provide a comprehensive understanding of the electronic structure. researchgate.net For a molecule like 3-methoxy-2-nitrophenol, these calculations would yield key data on bond lengths, bond angles, and dihedral angles, defining its most stable spatial configuration.

Influence of Basis Sets and Computational Methodologies on Optimized Geometries

The accuracy of both DFT and HF calculations is highly dependent on the chosen basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals. nih.gov Larger, more complex basis sets provide more flexibility to describe the spatial distribution of electrons, generally leading to more accurate results at a higher computational cost. nih.govarxiv.org

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G, 6-311G) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). rsc.orgohio-state.edu The addition of polarization functions (indicated by symbols like (d,p) or ) and diffuse functions (indicated by + or aug-) is often crucial for accurately describing molecules with lone pairs, pi-systems, and polar bonds, all of which are present in this compound. nih.govrsc.org For instance, studies on nitrophenols have shown that basis sets like 6-311++G are effective for simulating spectra and properties. rsc.org The choice of basis set can influence the calculated bond lengths and angles, and selecting an appropriate one is a critical step in obtaining meaningful computational results. nih.gov

| Parameter | Experimental (X-ray) | HF/6-311+G | DFT (B3LYP)/6-311+G |

|---|---|---|---|

| C-N Bond Length (Å) | 1.478 | 1.458 | 1.465 |

| O-H Bond Length (Å) | 0.820 | 0.947 | 0.973 |

| C-C-N Bond Angle (°) | 118.3 | 119.1 | 119.1 |

Note: Data in this table is illustrative, based on published values for p-nitrophenol, to demonstrate the type of output from these calculations. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. wikipedia.org The energy of the HOMO is related to the molecule's ionization potential (the energy required to remove an electron), and the LUMO energy is related to its electron affinity (the energy released when an electron is added).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov Conversely, a small gap suggests the molecule is more polarizable and more reactive. nih.gov For this compound, the electron-withdrawing nitro group and electron-donating hydroxyl and methoxy (B1213986) groups would significantly influence the energies and spatial distributions of these frontier orbitals. researchgate.net

Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Chemical Softness, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. nih.gov These descriptors, derived from conceptual DFT, provide a quantitative basis for comparing the reactivity of different molecules. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. (η ≈ (ELUMO - EHOMO) / 2). mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. mdpi.com

Electronegativity (χ): The ability of a molecule to attract electrons. (χ ≈ -(EHOMO + ELUMO) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It quantifies its character as an electrophile. (ω = μ²/2η, where μ is the chemical potential, approximately -(EHOMO + ELUMO)/2). mdpi.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.01 |

| ELUMO | -2.65 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.46 |

| Electrophilicity Index (ω) | 4.97 |

Note: Values are illustrative and represent typical data obtained from DFT calculations on related nitroaromatic compounds.

Molecular Electrostatic Potential (MEP) and Fukui Function Analyses for Reactive Sites

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of varying charge distribution. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. xisdxjxsu.asia For this compound, MEP analysis would likely show strong negative potential around the oxygen atoms of the nitro and hydroxyl groups, identifying them as sites for interaction with electrophiles or for hydrogen bonding. nih.govmanipal.edu

Fukui Function: The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com It helps to pinpoint the most electrophilic and nucleophilic atoms within a molecule. mdpi.comccl.net By analyzing the Fukui functions (f+ for nucleophilic attack, f- for electrophilic attack), one can predict the specific atomic sites most likely to participate in a chemical reaction. xisdxjxsu.asia In some nitroaromatic systems, the nitro group can lead to unusual Fukui function values, highlighting its powerful effect on local electronic structure. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a principal computational method for investigating the electronically excited states of molecules. chemrxiv.org Due to its favorable balance of computational cost and accuracy, TD-DFT is widely employed to predict and analyze properties related to a molecule's interaction with light, such as optical absorption and emission spectra. chemrxiv.orgresearchgate.net The method is an extension of ground-state Density Functional Theory (DFT) and provides a framework for calculating vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry. chemrxiv.org In many cases, TD-DFT can achieve a mean accuracy of approximately 0.3 eV for these energies, which is often sufficient for interpreting experimental solution-phase spectroscopy. chemrxiv.org This makes it a workhorse for computational electronic spectroscopy, capable of handling large and complex chemical systems. chemrxiv.org

The theory is based on the principle that the frequency-dependent response of a system's electron density to an external field has poles (sharp increases) at the exact excitation energies of the molecule. uci.edu By solving a set of equations analogous to those in ground-state DFT, TD-DFT yields a series of excited states, each with a corresponding energy and oscillator strength, which dictates the intensity of the associated spectral transition. uci.edugaussian.com

Prediction of Electronic Transitions and Oscillator Strengths

Electronic transitions in a molecule like this compound involve the promotion of an electron from an occupied molecular orbital to an unoccupied (virtual) molecular orbital upon absorption of light. TD-DFT calculations can predict the energies of these transitions (often expressed in nanometers, nm) and their corresponding oscillator strengths (f), a dimensionless quantity that represents the probability of a given transition occurring. gaussian.com A higher oscillator strength corresponds to a more intense absorption band in an experimental UV-Visible spectrum. gaussian.com

For this compound, the key electronic transitions would involve the π orbitals of the benzene (B151609) ring and the non-bonding (n) orbitals on the oxygen atoms of the hydroxyl, methoxy, and nitro groups. The primary transitions are expected to be of the n→π* and π→π* type. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group can lead to charge-transfer characteristics in some of these transitions. acs.org

While specific TD-DFT calculations for this compound are not detailed in the available literature, a representative set of predicted transitions is presented in the table below for illustrative purposes. This table demonstrates the typical data obtained from such a calculation.

| Excited State | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| S1 | 355 | 0.015 | HOMO -> LUMO | n→π* / Intramolecular Charge Transfer |

| S2 | 298 | 0.250 | HOMO-1 -> LUMO | π→π |

| S3 | 265 | 0.180 | HOMO -> LUMO+1 | π→π |

| S4 | 220 | 0.005 | HOMO-2 -> LUMO | n→π* |

This table is illustrative and represents typical values for a substituted nitrophenol. HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and charge transfer interactions within a molecule. researchgate.netnih.gov It transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the intuitive chemical concepts of core orbitals, lone pairs, and bonds. osti.gov This method provides a quantitative picture of electron delocalization by examining the interactions between filled (donor) and empty (acceptor) NBOs. nih.govosti.gov

In this compound, the electronic structure is heavily influenced by the interplay between the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups and the electron-withdrawing nitro (-NO₂) group. NBO analysis can quantify the intramolecular charge transfer (ICT) that results from this substitution pattern. The primary donor orbitals are the lone pairs (n) on the oxygen atoms of the -OH and -OCH₃ groups, as well as the π-bonds of the aromatic ring. The primary acceptor orbitals are the antibonding π* orbitals of the nitro group and the aromatic ring.

The strength of these donor-acceptor interactions is measured by the second-order perturbation stabilization energy, E(2). A larger E(2) value indicates a stronger interaction and greater charge delocalization. For this compound, significant E(2) values would be expected for interactions representing electron donation from the oxygen lone pairs into the π* system of the ring and from the ring's π system into the π* orbitals of the nitro group.

An illustrative table of potential NBO interactions and their stabilization energies for this compound is shown below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of -OH | π(C-C)ring | 20.5 | Lone Pair Donation to Ring |

| LP(O) of -OCH₃ | π(C-C)ring | 18.2 | Lone Pair Donation to Ring |

| π(C-C)ring | π(N-O) of -NO₂ | 15.8 | Ring Donation to Nitro Group |

| LP(O) of -NO₂ | π(C-C)ring | 2.1 | Back-donation from Nitro Group |

This table is illustrative and represents the types of interactions and typical energy values expected for this molecule. LP(O) refers to a lone pair on an oxygen atom.

Theoretical Modeling of Solvent Effects on Electronic Structure and Photochemistry

The surrounding environment can influence the electronic structure and photochemical behavior of a molecule. Theoretical models are frequently used to simulate these solvent effects. A common approach is the use of implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), where the solvent is represented as a continuous medium with a specific dielectric constant. researchgate.netrsc.org This method is effective for capturing the bulk electrostatic effects of the solvent on the solute molecule. researchgate.net

For more specific interactions, such as hydrogen bonding, explicit solvent models can be employed. In this approach, a small number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. researchgate.netrsc.org

Reactivity and Mechanistic Investigations of 3 Methoxy 2 Nitrophenol

Electrophilic and Nucleophilic Character of Nitro and Methoxy (B1213986) Substituents

The reactivity of 3-Methoxy-2-nitrophenol is fundamentally governed by the electronic properties of its nitro (-NO₂) and methoxy (-OCH₃) substituents. The nitro group is a strong electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative resonance effect (-R). sarthaks.comdoubtnut.comnih.gov This significantly decreases the electron density on the benzene (B151609) ring, making the aromatic ring electron-deficient and thus less susceptible to electrophilic attack. sarthaks.comdoubtnut.cominfinitylearn.com Conversely, this electron deficiency activates the ring towards nucleophilic aromatic substitution. nih.govnih.gov

The methoxy group, on the other hand, exhibits a dual electronic nature. It has a negative inductive effect (-I) due to the higher electronegativity of the oxygen atom compared to carbon. sarthaks.comdoubtnut.com However, its positive resonance effect (+R), arising from the lone pair of electrons on the oxygen atom that can be delocalized into the aromatic ring, is dominant. sarthaks.comdoubtnut.com This +R effect increases the electron density on the benzene ring, particularly at the ortho and para positions, thereby activating the ring towards electrophilic substitution. researchgate.net

Redox Reaction Pathways and Electron Transfer Mechanisms

The redox chemistry of this compound is primarily centered around the nitro group. The nitroaromatic compounds can undergo reduction through single- or two-electron transfer mechanisms. nih.gov The reduction of the nitro group can proceed through a series of intermediates, including nitroso, hydroxylamine, and ultimately to the corresponding amino compound. nih.govresearchgate.net

Electrochemical studies on similar nitrophenols have shown that the reduction of the nitro group is a key process. researchgate.net The electron transfer can be initiated by various means, including electrochemical methods or through reactions with reducing agents. The mechanism can involve a proton-coupled electron transfer, where the transfer of electrons is accompanied by the transfer of protons from the surrounding medium. acs.orgchemrxiv.org

The oxidation of this compound can also occur, particularly at the phenolic hydroxyl group. The presence of the electron-donating methoxy group can facilitate oxidation. In supercritical water oxidation studies of substituted phenols, it was observed that the nature and position of the substituent influence the reactivity. acs.org For nitrophenols, both thermolysis and oxidation contribute to their decomposition. acs.org

Photochemical Transformations and Reaction Mechanisms

Nitrophenols, including this compound, are known to undergo photochemical transformations upon absorption of light, particularly in the environmentally relevant UV-A and visible regions. mdpi.compnas.orgrsc.org These reactions are significant in atmospheric chemistry and can lead to the formation of various secondary pollutants. mdpi.comrsc.orgresearchgate.net

Direct Photolysis Pathways (e.g., Nitro-Nitrite Rearrangement, Photoinduced Denitration)

Upon absorption of light, nitrophenols can be excited to higher electronic states, leading to various photochemical reactions. rsc.org One of the key pathways is the nitro-nitrite rearrangement , where the excited nitro group isomerizes to a nitrite (B80452) group (-ONO). ibm.com This is often followed by the cleavage of the C-O or O-N bond.

Photoinduced denitration , the cleavage of the C-NO₂ bond, is another important photolysis pathway. rsc.org This process can lead to the formation of a phenoxyl radical and nitrogen dioxide (•NO₂). researchgate.net The photolysis of nitrophenols in both the gas and aqueous phases can produce hydroxyl radicals (•OH) and nitric oxide (NO) as major products. rsc.org

The photolysis of ortho-nitrophenols is a recognized source of nitrous acid (HONO) in the atmosphere. rsc.orgresearchgate.net This is thought to occur via an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group in the excited state. researchgate.net

Role of Excited States and Radical Intermediates in Photoreactions

The photochemistry of nitrophenols is dictated by the nature of their excited states. Upon photo-excitation, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). rsc.orgillinois.edumsu.edu Most of the photochemical reactions of nitrophenols are believed to occur from the triplet excited state. rsc.orgrsc.org

Radical intermediates play a crucial role in the subsequent reactions. The initially formed phenoxyl radical can react with other species present in the medium. For instance, in the presence of nitrogen dioxide, it can lead to the formation of dinitrophenols. researchgate.net The generation of hydroxyl radicals during the photolysis of nitrophenols can initiate further oxidation of other organic compounds in the atmosphere. pnas.org

Atmospheric Chemical Reactions with Key Radicals (Hydroxyl and Nitrogen Trioxide Radicals)

In the atmosphere, this compound can be removed through reactions with key atmospheric oxidants, primarily the hydroxyl radical (•OH) during the day and the nitrate (B79036) radical (NO₃•) at night. noaa.govresearchgate.net

The reaction with hydroxyl radicals is a significant degradation pathway for methoxyphenols. researchgate.netnih.gov The •OH radical can react with this compound through two main pathways: hydrogen abstraction from the phenolic hydroxyl group or the methoxy group, and electrophilic addition to the aromatic ring. researchgate.netunito.it The addition of the •OH radical to the aromatic ring is often the dominant pathway for phenols. researchgate.net The rate of these reactions is influenced by the substituents on the aromatic ring.

The reaction with nitrate radicals is the primary removal process for many aromatic compounds during nighttime. noaa.govacs.org The reaction of NO₃• with methoxyphenols is proposed to proceed mainly through electrophilic addition to the aromatic ring, followed by H-abstraction and nitro-substitution processes. acs.org The presence of the electron-donating methoxy and hydroxyl groups activates the ring towards this electrophilic attack. researchgate.net The reaction of nitrophenols with NO₃• is also a potential loss pathway in the aqueous phase. noaa.gov

| Atmospheric Radical | Primary Reaction Pathway(s) | Significance |

| Hydroxyl Radical (•OH) | H-abstraction, Electrophilic addition | Major daytime degradation pathway researchgate.netnih.gov |

| Nitrate Radical (NO₃•) | Electrophilic addition, H-abstraction, Nitro-substitution | Major nighttime degradation pathway noaa.govacs.org |

Derivatization and Functional Group Interconversion Reactions of this compound

The functional groups of this compound, namely the hydroxyl, methoxy, and nitro groups, offer several possibilities for derivatization and functional group interconversion. These reactions are essential for synthesizing new compounds with potentially different chemical and physical properties.

The hydroxyl group can be converted into an ether or an ester. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. Esterification can be achieved by reacting with a carboxylic acid or its derivative.

The nitro group is a versatile functional group that can be reduced to a nitroso, hydroxylamino, or an amino group using various reducing agents. nih.govyoutube.com The resulting aminophenol derivative can then undergo further reactions, such as diazotization followed by substitution.

The methoxy group can potentially be cleaved to a hydroxyl group using strong acids like hydrobromic acid, although this might also affect other parts of the molecule.

These interconversions allow for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships and the synthesis of a wide range of derivatives. ub.edufiveable.me

Cyclization Reactions for Heterocyclic Synthesis

While direct cyclization of this compound is not extensively documented, its reduction product, 2-amino-3-methoxyphenol (B1287424), serves as a valuable precursor for the synthesis of various heterocyclic compounds. The ortho-disposed amino and hydroxyl groups in this intermediate are ideally positioned for intramolecular condensation reactions to form five- or six-membered rings. Two prominent examples of such heterocyclic systems are benzoxazoles and phenoxazines.

The synthesis of benzoxazoles from 2-aminophenols is a well-established method in heterocyclic chemistry. nih.govnih.gov This transformation can be achieved by reacting the 2-aminophenol (B121084) derivative with various electrophilic partners, such as aldehydes, carboxylic acids, or acyl chlorides. nih.govsemanticscholar.org The reaction with an aldehyde, for instance, typically proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzoxazole (B165842) ring. A variety of catalysts, including Lewis acids and Brønsted acids, can be employed to facilitate this process. organic-chemistry.org

Interactive Data Table: Synthesis of Benzoxazole Derivatives from 2-Aminophenols

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| 2-Aminophenol | Benzaldehyde | LAIL@MNP, 70°C, sonication | 2-Phenylbenzoxazole | up to 90 |

| 2-Amino-4-methylphenol | Various Benzaldehydes | LAIL@MNP, 70°C, sonication | 2-Aryl-methylbenzoxazoles | Moderate |

| 2-Amino-4-chlorophenol | Various Benzaldehydes | LAIL@MNP, 70°C, sonication | 2-Aryl-chlorobenzoxazoles | Acceptable |

LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles. Data adapted from a study on green synthesis of benzoxazoles. nih.gov

Phenoxazines represent another class of heterocyclic compounds that can be synthesized from 2-aminophenol derivatives. researchgate.net The formation of the phenoxazine (B87303) core involves the construction of a 1,4-oxazine ring fused to two benzene rings. nih.gov One synthetic approach involves the reaction of a 2-aminophenol with a suitably substituted catechol or quinone derivative. nih.gov Another strategy is the condensation of a 2-aminophenol with a di-halo-aromatic compound, often facilitated by a base. For example, the reaction of 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene (B1590526) in the presence of sodium carbonate yields a dinitrophenoxazine derivative. nih.gov The resulting 2-amino-3-methoxyphenol from the reduction of this compound would be a key starting material for synthesizing substituted phenoxazines. dntb.gov.ua

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 2-amino-3-methoxyphenol, a versatile intermediate for further synthetic applications. This reduction can be accomplished through various methods, with catalytic hydrogenation and chemical reduction being the most common.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. google.comrsc.org This process typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. google.com The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, at ambient or slightly elevated temperature and pressure. The catalytic cycle involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the corresponding amine. This method is often preferred due to its high efficiency and the clean nature of the reaction, with water being the only byproduct. The synthesis of a structurally similar compound, 2-amino-5-methoxyphenol, is readily achieved via catalytic hydrogenation of 5-methoxy-2-nitrophenol (B105146) over a 10% Pd/C catalyst. researchgate.net

Interactive Data Table: Catalytic Hydrogenation of Nitrophenols

| Substrate | Catalyst | Solvent | Conditions | Product | Yield (%) |

| p-Nitrophenol | 5% Pd/C | Water/Acetic Acid | H₂ (30 p.s.i.g.), RT, 2h | p-Aminophenol | 83.9 |

| 3-Nitro-4-methoxy-acetylaniline | Bimetallic Cu₀.₇Ni₀.₃ | Not specified | H₂, 140°C, 2h | 3-Amino-4-methoxy-acetylaniline | 99.4 |

| 5-Methoxy-2-nitrophenol | 10% Pd/C | Methanol (B129727) | H₂ (1-2 bar), RT | 2-Amino-5-methoxyphenol | Nearly quantitative |

Data adapted from various studies on the reduction of nitroaromatic compounds. google.comrsc.orgresearchgate.net

Another effective method for the reduction of aromatic nitro compounds is the use of sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite. organic-chemistry.orggoogle.com This reagent is an inexpensive and relatively safe reducing agent that can selectively reduce nitro groups in the presence of other functional groups. organic-chemistry.org The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system. asianpubs.orgorganic-chemistry.org The mechanism of reduction by sodium dithionite is believed to involve a series of single-electron transfers from the dithionite ion to the nitro group, ultimately leading to the formation of the amine. This method provides a valuable alternative to catalytic hydrogenation, particularly when certain functional groups in the molecule are sensitive to hydrogenation conditions.

Research Applications and Utility of 3 Methoxy 2 Nitrophenol in Chemical Synthesis and Materials Science

Role as a Key Synthetic Precursor in Organic Synthesis

The strategic placement of the hydroxyl, methoxy (B1213986), and nitro groups on the aromatic ring makes 3-methoxy-2-nitrophenol a highly versatile precursor in organic synthesis. These functional groups serve as reactive handles for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

Intermediate for Fine Chemical Synthesis (e.g., Dyes, Agrochemicals)

A primary application of this compound is its role as an intermediate in the synthesis of fine chemicals, particularly in the dye and agrochemical industries. The key transformation is the reduction of the nitro group to an amino group (-NH2), which converts this compound into 3-amino-2-methoxyphenol (B1283013). This reaction is a cornerstone of industrial chemistry, as aromatic amines are fundamental building blocks for a vast array of commercial products. researchgate.netnbinno.com

Aminophenols are crucial in the production of various classes of dyes. researchgate.net For instance, ortho-aminophenols are essential precursors for creating a wide spectrum of brilliant and long-lasting colors for textiles and hair dyes. nbinno.comkajay-remedies.com The resulting 3-amino-2-methoxyphenol, derived from this compound, can be diazotized and then coupled with other aromatic compounds to produce azo dyes, which are known for their vibrant colors and durability. kajay-remedies.com Azo dyes are a major class of synthetic colorants used extensively in the coatings and textile industries. kajay-remedies.comscialert.net

In the agrochemical sector, aminophenol derivatives are used in the synthesis of some herbicides and insecticides, highlighting the contribution of these intermediates to modern agriculture. nbinno.com The structural framework provided by this compound can be elaborated into more complex molecules with desired biological activities. Nitrophenols, in general, are used as intermediates in the production of pesticides and fungicides. cdc.gov

Building Block for Polymer Production and Chemical Intermediates

The bifunctional nature of this compound and its derivatives makes it a potential monomer for the synthesis of various polymers. After the reduction of the nitro group to an amine, the resulting 3-amino-2-methoxyphenol possesses both a hydroxyl (-OH) and an amino (-NH2) group. These two distinct functional groups can participate in step-growth polymerization reactions. For example, it can be used to synthesize:

Polyesters: Through reaction of the hydroxyl group with dicarboxylic acids.

Polyamides: Through reaction of the amino group with dicarboxylic acids.

Polyurethanes: Through reaction of the hydroxyl group with diisocyanates.

While nitrophenols are widely used as intermediates for various chemicals, their direct use as monomers in large-scale polymer production is less common but is an area of research. cdc.govacs.org For instance, molecularly imprinted polymers have been developed for the selective recognition of nitrophenols, indicating their interaction with polymer matrices. researchgate.net Furthermore, bio-based monomers with similar phenolic and methoxy structures, such as 2-methoxy-4-vinylphenol (B128420) derived from ferulic acid, are being explored for creating thermoplastics and thermoset polymers, showcasing the potential of this class of compounds in polymer science. nih.govnih.gov

Beyond polymerization, this compound serves as a crucial intermediate for synthesizing more complex molecules. For example, a related compound, 2-methoxy-3-nitrophenol (B1642860), has been synthesized as an intermediate in the preparation of 3,6-dinitrocatechol. researchgate.net This demonstrates the role of substituted nitrophenols as stepping stones to highly functionalized chemical targets.

Application as a Chemical Probe in Mechanistic Biological Pathway Investigations

The study of cellular processes, particularly those involving redox signaling and oxidative stress, often relies on chemical probes that can detect and report on the presence of reactive oxygen species (ROS). These probes typically contain redox-sensitive moieties that exhibit a measurable change (e.g., in fluorescence or color) upon reaction with ROS.

Research Probes for Oxidative Stress Pathway Elucidation

Nitroaromatic compounds possess inherent redox activity, which is central to their biological effects. nih.gov The nitro group can undergo one-electron reduction to form a nitro radical-anion. nih.govresearchgate.net This process is often a key step in the mechanism of action for certain nitro-based drugs and is implicated in the generation of oxidative stress. nih.govresearchgate.net In the presence of oxygen, this radical can participate in "futile metabolism," a cycle that reduces the parent nitro compound and generates superoxide (B77818) radicals (O₂⁻), a primary ROS. nih.govresearchgate.net

This intrinsic redox property makes nitroaromatic compounds interesting candidates for the development of probes for biological systems. The reduction of the nitro group can be influenced by the local cellular redox environment, and this transformation can be designed to trigger a signaling event. While general classes of chemical probes for oxidative stress, such as nitrone-based spin traps (e.g., DMPO) and fluorescent dyes (e.g., DCFH₂), are widely used, specific research detailing the application of this compound as a probe for elucidating oxidative stress pathways is not extensively documented in the current literature. nih.gov However, the known redox chemistry of nitroaromatic compounds suggests a theoretical basis for its potential in this research area. researchgate.netmdpi.com The reduction potential of the compound could be tuned by its substituents, and its conversion to the corresponding aminophenol under specific biological redox conditions could potentially be linked to a detectable output.

Development of this compound-Based Materials

The unique chemical structure of this compound not only makes it a useful synthetic precursor but also a candidate for the development of novel materials with specific functionalities.

Novel Materials with Potential Applications in Advanced Technologies

One promising area for the application of this compound derivatives is in the field of corrosion inhibition. Organic compounds, particularly those containing heteroatoms (like oxygen and nitrogen) and aromatic rings, are effective at protecting metals from corrosion in acidic environments. researchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. researchgate.net

Phenolic compounds and their derivatives have been studied for their anti-corrosion properties. researchgate.netmdpi.com The effectiveness of these inhibitors is attributed to their molecular structure, including the presence of hydroxyl groups and areas of high electron density that can act as binding sites to the metal surface. mdpi.com Research on compounds with similar structural features—such as methoxy, nitro, and phenyl groups—has demonstrated significant corrosion inhibition efficiency.

The table below summarizes the performance of several organic compounds related to this compound as corrosion inhibitors, highlighting the potential of this class of molecules in materials protection.

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| 6-methoxy-2-naphthyl-[2, 2'-bithiophene]-5-carboxamidine hydrochloride salt (MA-1440) | Carbon Steel | 1.0 M HCl | Not Specified | Various |

| 5'-(4-chlorophenyl)-2, 2'-bifuran-5-carboxamidine hydrochloride salt (MA-1456) | Carbon Steel | 1.0 M HCl | Not Specified | Various |

| Hydroxytyrosol (phenolic compound) | Iron | Computational Study | High Adsorption Energy | N/A |

| Tyrosol (phenolic compound) | Iron | Computational Study | High Adsorption Energy | N/A |

Data compiled from studies on related corrosion inhibitors. researchgate.netmdpi.com

By modifying the structure of this compound, for example, by converting it into Schiff bases or other derivatives, it is possible to design new, effective, and potentially environmentally friendly corrosion inhibitors for various industrial applications.

Crystal Engineering and Design of Related Solid-State Compounds

The field of crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to design materials with desired physical and chemical properties. For molecules like this compound, the arrangement in a crystal lattice is dictated by a combination of non-covalent interactions, primarily hydrogen bonding and π–π stacking. While the specific crystal structure of this compound is not extensively documented in publicly available literature, a detailed analysis of its isomers and related nitrophenols provides significant insight into the principles governing its solid-state assembly.

A key factor in the crystal packing of ortho-nitrophenols is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent nitro group. testbook.compscnotes.com This interaction forms a stable six-membered ring, which effectively planarizes a portion of the molecule and consumes the primary hydrogen bond donor (the -OH group). Consequently, the dominant intermolecular interactions that guide the crystal packing are often weaker forces, such as π–π stacking and weaker C-H···O hydrogen bonds.

Detailed crystallographic studies on the closely related isomer, 2-methoxy-3-nitrophenol, reveal that its crystal structure is stabilized by a combination of hydrogen bonds and significant π–π stacking interactions. researchgate.net In this isomer, the molecules are arranged in a way that maximizes favorable contacts between the aromatic rings of adjacent molecules. This type of stacking is a common feature in the crystal structures of planar aromatic compounds and plays a crucial role in determining the density, stability, and even the optical properties of the resulting solid-state material.

The design of new solid-state compounds involving nitrophenols often involves co-crystallization. This technique brings together the target molecule with a second molecule (a "co-former") to create a new crystalline phase where both components are present in a specific stoichiometric ratio. The co-former is typically chosen to introduce specific intermolecular interactions, such as strong hydrogen bonds, that can override or supplement the interactions present in the pure compound. For a molecule like this compound, where the strong intramolecular hydrogen bond limits its ability to form intermolecular hydrogen-bonded networks, a co-former with strong hydrogen bond acceptor sites could be used to disrupt this intramolecular bond and create a new, extended network in the solid state. This approach allows for the fine-tuning of properties like solubility and melting point.

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group influences the electronic distribution of the aromatic ring, which in turn affects the strength and geometry of π–π stacking interactions. researchgate.net By modifying substituents on the phenol (B47542) ring, it is possible to systematically alter these non-covalent interactions and thus engineer different crystal packing motifs.

The crystallographic data for the related compound 2-methoxy-3-nitrophenol provides a concrete example of the type of solid-state structure that can be anticipated. The key parameters from this study are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇NO₄ |

| Molecular Weight | 169.14 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.2699 (8) |

| b (Å) | 13.1337 (6) |

| c (Å) | 13.100 (3) |

| Volume (ų) | 735.30 (13) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.528 |

Data sourced from the crystallographic study of 2-methoxy-3-nitrophenol, a positional isomer of this compound. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for 3-Methoxy-2-nitrophenol, and how can regioselectivity be controlled?

The regioselective synthesis of this compound can be achieved using cerium(IV) ammonium nitrate (CAN) as a nitrating agent. This method involves reacting 3-methoxyphenol with CAN under controlled conditions to yield the ortho-nitro product. Key parameters include temperature (room temperature), solvent choice (e.g., acetonitrile), and stoichiometric ratios to minimize byproducts like para-nitrated isomers. Characterization via NMR (δ 3.90 ppm for methoxy, δ 6.55–8.07 ppm for aromatic protons) and IR (peaks at 1621 cm for nitro groups) confirms the structure . Alternative routes, such as nitration of 3-methoxyphenol with mixed acids, require careful optimization to avoid over-nitration.

Q. How should researchers characterize this compound to confirm its purity and structure?

A multi-technique approach is recommended:

- NMR Spectroscopy : and NMR to identify methoxy (δ ~56 ppm in ) and nitro-substituted aromatic carbons.

- IR Spectroscopy : Peaks at ~1520 cm (asymmetric NO) and ~1340 cm (symmetric NO) confirm nitro groups.

- Mass Spectrometry : High-resolution MS (e.g., NIST databases) validates molecular weight (169.13 g/mol) .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What are the recommended storage conditions to ensure the stability of this compound?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Stability studies using accelerated aging tests (e.g., 40°C/75% relative humidity) over 1–3 months, monitored via HPLC, can predict long-term stability. Avoid prolonged exposure to moisture or alkaline conditions, which may hydrolyze the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or regioselectivity?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst purity). To address this:

- Reproduce methods from peer-reviewed literature (e.g., CAN-mediated synthesis ).

- Use computational tools (e.g., DFT calculations) to predict regioselectivity based on electronic effects of substituents.

- Compare kinetic vs. thermodynamic control by analyzing time-dependent product distributions via GC-MS or HPLC .

Q. What strategies optimize the reduction of the nitro group in this compound to an amine?

Catalytic hydrogenation (H/Pd-C in ethanol) or chemical reduction (Fe/HCl) converts the nitro group to an amine. Key considerations:

- Catalytic Hydrogenation : Optimize pressure (1–3 atm) and temperature (25–50°C) to avoid over-reduction.

- Iron/HCl Method : Use excess Fe powder and monitor pH to prevent side reactions (e.g., demethylation).

- Product Isolation : Extract 3-Methoxy-2-aminophenol via acid-base partitioning and confirm by NMR (disappearance of nitro proton signals) .

Q. How can the biological activity of this compound be systematically evaluated?

Design assays targeting:

- Enzyme Inhibition : Test against cytochrome P450 isoforms or nitroreductases using fluorometric or spectrophotometric substrates.

- Cytotoxicity : MTT assays on cell lines (e.g., HepG2) with IC determination.

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound decay via LC-MS .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- GC-MS : Identify volatile byproducts (e.g., nitrophenol isomers) with capillary columns (DB-5).

- LC-UV/HRMS : Detect non-volatile impurities (e.g., dimerized products) using C18 columns and electrospray ionization.

- XRD : Confirm crystalline purity and rule out polymorphic forms .

Q. How does the methoxy group influence the compound’s reactivity in electrophilic substitution reactions?

The methoxy group is an ortho/para-directing, electron-donating substituent. In nitration, it enhances reactivity at the ortho position relative to meta. Computational studies (e.g., Hammett σ values) can quantify its electronic effects. Experimentally, competitive nitration of 3-methoxyphenol vs. phenol derivatives under identical conditions reveals rate enhancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.